tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate
Description
tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with an ethyl group and an (S)-2-aminopropanoyl moiety. Its stereochemical configuration ((S,S)) at both the pyrrolidine and aminopropanoyl positions is critical for its biological interactions, particularly in drug discovery contexts such as protease inhibition or receptor modulation . The compound’s molecular formula is C17H33N3O3 (molecular weight: 327.46 g/mol), with a purity of 97% as reported in synthetic catalogs . Its CAS number (1401669-07-5) and MDL identifier (MFCD21094908) facilitate precise referencing in research .
Properties
Molecular Formula |
C14H27N3O3 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylcarbamate |
InChI |
InChI=1S/C14H27N3O3/c1-6-17(13(19)20-14(3,4)5)11-7-8-16(9-11)12(18)10(2)15/h10-11H,6-9,15H2,1-5H3 |
InChI Key |
SSCBCHWPTFFJMC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be deconstructed into three key components (Figure 1):
- (S)-Pyrrolidin-3-amine backbone : Provides the chiral pyrrolidine core.
- (S)-2-Aminopropanoyl group : Introduces the amino acid-derived side chain.
- tert-Butyl ethylcarbamate**: Serves as a protective group for the secondary amine.
Stereochemical integrity at both (S)-configured centers must be preserved through protective group strategies and coupling conditions.
Synthetic Pathways
Stepwise Assembly via Amide Coupling
Protection of Pyrrolidin-3-amine
The primary amine in (S)-pyrrolidin-3-amine is protected using tert-butyl ethylcarbamate. A typical protocol involves:
- Reagents : tert-Butyl dicarbonate (Boc₂O), ethyl chloroformate, triethylamine.
- Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12–24 hours.
- Yield : 78–85% (based on analogous pyrrolidine protections).
Coupling with (S)-2-Aminopropanoic Acid
The protected pyrrolidine undergoes amide coupling with (S)-2-aminopropanoic acid:
- Coupling Agents : Dicyclohexylcarbodiimide (DCC)/1-hydroxybenzotriazole (HOBt) or PyBOP.
- Conditions : Anhydrous DMF, 0°C → rt, 4–6 hours.
- Key Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCC/HOBt | DMF | 0 → 25 | 72 |
| PyBOP | DCM | 25 | 68 |
Racemization is minimized by maintaining temperatures below 25°C and using HOBt as an additive.
Deprotection of the Amino Group
The Boc group is cleaved under acidic conditions:
One-Pot Sequential Protection-Coupling
A streamlined approach combines protection and coupling in a single reactor:
- Simultaneous Protection/Coupling :
Stereochemical Control
Chiral Pool vs. Asymmetric Synthesis
Industrial-Scale Considerations
Cost-Effective Reagents
Analytical Characterization
Critical quality attributes confirmed via:
Comparative Method Evaluation
| Method | Total Yield (%) | Purity (%) | Stereochemical Integrity | Scalability |
|---|---|---|---|---|
| Stepwise Assembly | 68 | 99.2 | >98% ee | High |
| One-Pot Sequential | 52 | 97.8 | 95% ee | Moderate |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nucleophile or electrophile used.
Scientific Research Applications
tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Structural and Stereochemical Variations
Key analogs differ in substituents, stereochemistry, and functional groups, influencing their physicochemical properties and applications:
Key Observations :
- Ethyl vs. Methyl Substitution: The ethyl analog (target compound) has a higher molecular weight (327.46 vs.
- Stereochemistry : The (R,S) configuration in the analog from results in distinct receptor-binding profiles compared to the (S,S) target compound, underscoring the importance of stereochemistry in bioactivity .
- Functional Group Diversity : The pyrimidine-substituted analog () exhibits lower molecular weight and divergent applications in agrochemical research due to its heterocyclic aromatic system .
Biological Activity
tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate is a complex organic compound with a unique structure that includes a pyrrolidine ring and an aminopropanoyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H25N3O3 |
| Molecular Weight | 271.36 g/mol |
| IUPAC Name | tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylcarbamate |
| CAS Number | 1354032-69-1 |
The biological activity of this compound is believed to stem from its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of specific enzymes or receptors, leading to diverse biological effects. However, detailed mechanistic studies are necessary to elucidate the precise pathways involved.
Cytotoxicity Studies
Cytotoxicity assays are crucial in assessing the safety profile of new compounds. In related studies, carbamate derivatives were evaluated for cytotoxic effects using human liver cell lines (HepG2). These assays help determine the therapeutic window and potential side effects when considering this compound for drug development .
Case Studies
- Multi-target Compound Development : A study designed a multi-target compound similar in structure to this compound for treating Alzheimer's disease. This research highlights the importance of targeting multiple pathways in complex diseases and suggests that compounds with similar frameworks could be effective in modulating disease progression .
- Antibacterial Screening : Another study synthesized and screened various carbamate derivatives for antibacterial activity using a microdilution broth susceptibility assay. While direct data on this compound was not provided, the findings underscore the potential for similar compounds to exhibit significant antibacterial effects .
Q & A
Q. What are the recommended synthetic routes for synthesizing tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate in academic settings?
Methodological Answer: The compound can be synthesized via:
- Asymmetric Mannich Reactions : Utilized for constructing chiral β-amino carbonyl intermediates. For example, tert-butyl carbamates are synthesized using organocatalytic methods with chiral auxiliaries to control stereochemistry .
- Multi-Step Coupling Reactions : A typical procedure involves sequential coupling of pyrrolidine derivatives with Boc-protected amines. For instance, describes a reaction using TFA for deprotection and HATU for amide bond formation, followed by purification via column chromatography .
- Solid-Phase Synthesis : For derivatives with complex stereochemistry, solid-phase strategies minimize racemization risks during intermediate steps.
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group .
- Handling Precautions :
- Use PPE: Chemical-resistant gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of vapors or aerosols .
- Avoid electrostatic discharge by grounding equipment during transfer .
Q. What purification techniques are effective for isolating this carbamate derivative?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to enhance crystalline purity .
- HPLC : Chiral stationary phases (e.g., amylose-based columns) resolve enantiomeric impurities .
Advanced Research Questions
Q. How can reaction yields be optimized for synthesizing this compound with multiple stereocenters?
Methodological Answer:
- Catalyst Screening : Use chiral catalysts (e.g., proline derivatives) in asymmetric reactions to improve enantioselectivity .
- Temperature Control : Conduct reactions at low temperatures (–20°C to 0°C) to suppress racemization .
- Protecting Group Strategy : Employ orthogonal protecting groups (e.g., Boc for amines) to prevent side reactions during multi-step syntheses .
Q. What analytical techniques confirm the stereochemical integrity of the final product?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for tert-butyl carbamate derivatives in .
- Chiral HPLC : Quantifies enantiomeric excess (ee) using columns like Chiralpak IA with hexane/isopropanol mobile phases .
- Circular Dichroism (CD) : Correlates optical activity with stereochemical assignments .
Q. How should researchers address discrepancies between NMR and mass spectrometry data during characterization?
Methodological Answer:
Q. What strategies mitigate racemization during synthesis of stereosensitive intermediates?
Methodological Answer:
- Low-Temperature Reactions : Perform acylations and deprotections below 0°C to stabilize chiral centers .
- Mild Deprotection Conditions : Use TFA in dichloromethane (1:1 v/v) for Boc removal without inducing epimerization .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative degradation .
Data Contradiction Analysis
Q. How to resolve conflicting data between theoretical and experimental melting points?
Methodological Answer:
Q. What steps validate the absence of residual solvents in the final product?
Methodological Answer:
- GC-MS Headspace Analysis : Quantifies volatile impurities (e.g., dichloromethane, TFA) .
- Karl Fischer Titration : Measures water content to ensure anhydrous conditions during storage .
Safety and Environmental Compliance
Q. What are the critical hazard mitigation strategies for large-scale reactions?
Methodological Answer:
- Waste Disposal : Neutralize acidic/basic residues before disposal. Use activated carbon to adsorb organic byproducts .
- Spill Management : Contain spills with vermiculite or sand, followed by vacuum collection in sealed containers .
- Ecotoxicity Testing : Assess acute toxicity using Daphnia magna assays for environmental risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
